molecular formula C21H15N3O2S B7785052 3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B7785052
M. Wt: 373.4 g/mol
InChI Key: WAULMFMOMOXSHG-UHFFFAOYSA-N
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Description

3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, allows it to interact with various biological targets, making it a valuable molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with benzoyl chloride derivatives. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide with 2-benzoylbenzoic acid under acidic conditions, using para-toluenesulfonic acid as a catalyst . The reaction is carried out by refluxing the reagents in an appropriate solvent, such as toluene, to achieve complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-b]pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound can inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its benzoylphenyl substituent, which enhances its ability to interact with biological targets and increases its potential as an anticancer agent. The presence of the benzoyl group also influences the compound’s chemical reactivity and stability, making it distinct from other similar compounds .

Properties

IUPAC Name

3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S/c22-17-15-10-6-12-23-21(15)27-19(17)20(26)24-16-11-5-4-9-14(16)18(25)13-7-2-1-3-8-13/h1-12H,22H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAULMFMOMOXSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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